molecular formula C18H10Cl3N5O3 B565945 Diclazuril 6-Carboxamide CAS No. 1797132-12-7

Diclazuril 6-Carboxamide

Cat. No.: B565945
CAS No.: 1797132-12-7
M. Wt: 450.66
InChI Key: FNWDAHDIUYWFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diclazuril 6-Carboxamide is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is a derivative of diclazuril, a well-known coccidiostat used to prevent and treat coccidiosis in poultry. The molecular formula of this compound is C18H10Cl3N5O3, and it has a molecular weight of 450.66 g/mol .

Scientific Research Applications

Diclazuril 6-Carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Diclazuril 6-Carboxamide is primarily targeted against the protozoan parasite Eimeria . This compound exhibits a potent action against all pathogenic Eimeria species affecting poultry .

Mode of Action

It is known that the activity of diclazuril is directed only against specific endogen stages of eimeria species . Thus, Diclazuril is active against second-generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second-generation schizonts, and sexual stages of E. tenella .

Pharmacokinetics

Diclazuril exhibits favorable pharmacokinetic characteristics after oral administration at a dose of 0.3 mg/kg in quails and pigeons . The peak plasma concentrations were 5.35 and 9.14 μg/mL attained at 8 hours, respectively . Additionally, the elimination half-lives (T1/2λz) were 30.74 and 26.48 hours, and the area under the plasma concentration-time curve from time zero to the last sample (AUC0-last) values were 155.67 and 343.57 μg h/mL, respectively . The mean residence time was 30.71 hours in quails and 39.68 hours in pigeons .

Result of Action

The molecular and cellular effects of Diclazuril’s action are primarily seen in its ability to inhibit the growth and reproduction of Eimeria, thereby preventing the occurrence and spread of coccidiosis . A proteomic analysis of the effect of Diclazuril on second-generation merozoites of E. tenella found that 13 target proteins were significantly affected by Diclazuril treatment . These proteins contribute to various functions, including metabolism, protein synthesis, and host cell invasion .

Action Environment

Environmental factors, such as humidity, oxygenation, and temperature, influence the sporulation of Eimeria and thus can affect the infection pressure and the efficacy of Diclazuril

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diclazuril 6-Carboxamide typically involves the reaction of diclazuril with appropriate reagents to introduce the carboxamide group. One common method involves the use of 2,6-dichloro-alpha-(4-chlorophenyl)benzene as a starting material, which undergoes a series of reactions including cyanomethylation and triazine formation to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-molecular polymers and polyethylene glycol to stabilize the compound and facilitate its administration .

Chemical Reactions Analysis

Types of Reactions: Diclazuril 6-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .

Comparison with Similar Compounds

    Diclazuril: The parent compound, widely used as a coccidiostat.

    Toltrazuril: Another triazine derivative with similar antiparasitic properties.

    Clazuril: A related compound with broad-spectrum activity against Eimeria infections.

Comparison: Diclazuril 6-Carboxamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, diclazuril. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antiparasitic agents .

Properties

IUPAC Name

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N5O3/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)26-18(29)24-17(28)15(25-26)16(23)27/h1-6,11H,(H2,23,27)(H,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDAHDIUYWFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclazuril 6-Carboxamide
Reactant of Route 2
Reactant of Route 2
Diclazuril 6-Carboxamide
Reactant of Route 3
Reactant of Route 3
Diclazuril 6-Carboxamide
Reactant of Route 4
Diclazuril 6-Carboxamide
Reactant of Route 5
Reactant of Route 5
Diclazuril 6-Carboxamide
Reactant of Route 6
Reactant of Route 6
Diclazuril 6-Carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.